![molecular formula C19H17ClN2O3 B2518868 N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-49-8](/img/structure/B2518868.png)
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
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Description
The compound "N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various quinoline and isoquinoline derivatives, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their potential therapeutic applications, including antiviral, anticancer, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of quinoline and isoquinoline derivatives typically involves multi-step reactions, including cyclization, acylation, and coupling reactions. For example, a novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects . Another paper describes a new synthetic route for a quinoline derivative, which is a key intermediate for EGFR kinase inhibitors, using a cyclization process . Similarly, a practical synthesis route for a related compound was achieved through cyclization with N,N-dimethylformamide dimethylacetal . These methods could potentially be adapted for the synthesis of "N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various analytical techniques such as IR, NMR, Mass spectral analysis, and elemental analysis . X-ray powder diffraction data can also be used to determine the crystalline structure of these compounds . These techniques would be essential in confirming the structure of the compound after its synthesis.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including cross-coupling reactions such as the Sonogashira reaction, as well as cyclization and acylation reactions . These reactions are crucial for the synthesis of the desired compounds and their subsequent modification for enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. The purity of these compounds is often determined by HPLC, and their crystalline structure can affect their physical properties . These properties would need to be thoroughly characterized for "N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide" to assess its suitability for further development.
Scientific Research Applications
Comparative Metabolism in Herbicides
A study explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic pathways involved in carcinogenicity, which may be relevant to the metabolism and toxicological studies of similar compounds (Coleman et al., 2000).
Structural Aspects of Isoquinoline Derivatives
Research on the structural aspects and properties of salts and inclusion compounds of 8-hydroxyquinoline-based amides suggests that compounds like N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide could have applications in material science, particularly in forming gels and crystalline structures with unique properties (Karmakar et al., 2007).
Antimalarial Activity
A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds emphasizes the potential for N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in drug discovery, particularly in the design of new antimalarial agents (Werbel et al., 1986).
Therapeutic Efficacy Against Viral Infections
The therapeutic effect of anilidoquinoline derivatives in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects in vitro, suggests potential applications in antiviral research and therapy development (Ghosh et al., 2008).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-6-7-13(10-16(12)20)21-18(23)11-22-9-8-14-15(19(22)24)4-3-5-17(14)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXISJIBAQOOCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
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